molecular formula C21H20ClN7O B6563687 N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}cyclopentanecarboxamide CAS No. 1005925-62-1

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}cyclopentanecarboxamide

Katalognummer B6563687
CAS-Nummer: 1005925-62-1
Molekulargewicht: 421.9 g/mol
InChI-Schlüssel: MOTVLNCMTPDCAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H20ClN7O and its molecular weight is 421.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}cyclopentanecarboxamide is 421.1417860 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Akt Kinase Inhibition

AZD5363 is an orally bioavailable and potent inhibitor of Akt kinases. Akt (also known as protein kinase B) plays a crucial role in cell survival, proliferation, and metabolism. By inhibiting Akt, AZD5363 interferes with signaling pathways involved in cancer progression, making it a promising candidate for cancer therapy .

Breast Cancer Treatment

In preclinical studies, AZD5363 demonstrated efficacy against breast cancer. It effectively inhibits phosphorylation of Akt and downstream biomarkers in vivo. Additionally, AZD5363 showed tumor growth inhibition in a breast cancer xenograft model after oral dosing. These findings suggest its potential as a targeted therapy for breast cancer patients .

AGC Kinase ROCK Selectivity

AZD5363 exhibits higher selectivity against the closely related AGC kinase ROCK (Rho-associated protein kinase). This selectivity is crucial for minimizing off-target effects and enhancing its safety profile. Researchers have explored its specificity to better understand its mechanism of action .

Drug Metabolism and Pharmacokinetics (DMPK) Properties

AZD5363 possesses favorable DMPK properties, indicating its potential for clinical use. These properties include good oral bioavailability, appropriate half-life, and efficient metabolism. Such characteristics are essential for drug development and patient administration .

Reduced hERG Affinity

Unlike some kinase inhibitors, AZD5363 exhibits reduced affinity for the human ether-a-go-go-related gene (hERG) channel. This is crucial because hERG channel inhibition can lead to cardiac arrhythmias. The compound’s selectivity profile contributes to its safety profile .

Other Potential Applications

While breast cancer remains a primary focus, researchers continue to explore AZD5363 in other contexts. These include investigations into its effects on other cancer types, metabolic disorders, and potentially even neurodegenerative diseases. However, further studies are needed to fully uncover its broader therapeutic potential .

Eigenschaften

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN7O/c1-13-9-18(26-21(30)14-5-2-3-6-14)29(27-13)20-17-11-25-28(19(17)23-12-24-20)16-8-4-7-15(22)10-16/h4,7-12,14H,2-3,5-6H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTVLNCMTPDCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CCCC2)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}cyclopentanecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.